Nav1.7-IN-8

Description

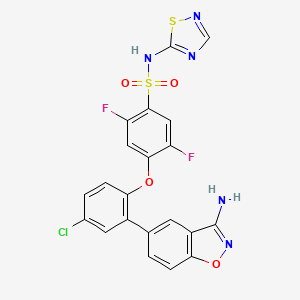

Structure

3D Structure

Properties

Molecular Formula |

C21H12ClF2N5O4S2 |

|---|---|

Molecular Weight |

535.9 g/mol |

IUPAC Name |

4-[2-(3-amino-1,2-benzoxazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C21H12ClF2N5O4S2/c22-11-2-4-16(12(6-11)10-1-3-17-13(5-10)20(25)28-33-17)32-18-7-15(24)19(8-14(18)23)35(30,31)29-21-26-9-27-34-21/h1-9H,(H2,25,28)(H,26,27,29) |

InChI Key |

CYBITNCPJFQMIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)C(=NO2)N |

Origin of Product |

United States |

Foundational & Exploratory

Disclaimer: The designation "Nav1.7-IN-8" does not correspond to a publicly disclosed, specific chemical entity in the scientific literature. This document provides a detailed technical overview of a representative class of potent and selective dual inhibitors of the voltage-gated sodium channels Nav1.7 and Nav1.8, which are significant targets for the treatment of pain. The information presented here is a synthesis of publicly available data on related amide derivative compounds, intended for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting Nav1.7 and Nav1.8

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[1] The Nav channel family comprises nine subtypes (Nav1.1-Nav1.9).[1] Among these, Nav1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a critical player in human pain perception.[1][2] Individuals with gain-of-function mutations in SCN9A experience extreme pain disorders, while loss-of-function mutations lead to a congenital inability to feel pain, without other significant neurological deficits.[1][3] This has made Nav1.7 a highly attractive target for the development of novel analgesics.

Nav1.8, another sodium channel subtype highly expressed in nociceptive neurons, is a major contributor to the sodium current underlying the upstroke of the action potential.[4] Growing evidence suggests that a dual blockade of both Nav1.7 and Nav1.8 may offer a more effective analgesic strategy than selectively targeting Nav1.7 alone.[4] This approach aims to both reduce the initial depolarization signal amplified by Nav1.7 and suppress the subsequent action potential firing driven by Nav1.8.

This guide focuses on a class of amide derivatives, specifically quinoline carboxamides, which have been investigated as potent dual inhibitors of Nav1.7 and Nav1.8.

Discovery and Synthesis of a Representative Quinoline Carboxamide Inhibitor

The discovery of this class of inhibitors was driven by a focused effort to identify selective, orally active, and CNS-penetrant Nav1.7 blockers with good drug-like properties. The design strategy centered on maintaining potency for Nav1.7 while improving selectivity over other sodium channel subtypes, particularly the cardiac channel Nav1.5, to minimize the risk of cardiovascular side effects.

A representative compound from this class is (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone. The synthesis of such quinoline carboxamide derivatives generally involves a multi-step process.

General Synthetic Scheme

The synthesis typically begins with the construction of the core quinoline scaffold, followed by the coupling of the side chains. A plausible synthetic route is outlined below.

Step 1: Synthesis of the Quinoline Core

A substituted aniline can be reacted with an appropriate propiolate ester via a Conrad-Limpach reaction or a similar cyclization method to form the quinoline ring system.

Step 2: Functionalization of the Quinoline Core

The quinoline core can then be functionalized, for example, by halogenation at the 2-position, to allow for subsequent coupling reactions.

Step 3: Ether Linkage Formation

The ether linkage at the 6-position of the quinoline is typically formed through a nucleophilic aromatic substitution reaction (SNAr) between the 6-hydroxyquinoline derivative and an activated pyridine compound.

Step 4: Amide Bond Formation

The final step involves the formation of the amide bond at the 2-position of the quinoline. This is usually achieved by converting a carboxylic acid or its activated derivative (like an acyl chloride) at the 2-position and reacting it with the desired amine.

Detailed Experimental Protocol (Hypothetical Example)

The following is a representative, detailed protocol for the final amide coupling step, based on standard organic chemistry practices.

Synthesis of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone

-

Materials:

-

6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid

-

(R)-3-fluoropyrrolidine hydrochloride

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Magnesium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinoline-2-carboxylic acid (1.0 eq) in DMF, add (R)-3-fluoropyrrolidine hydrochloride (1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Pharmacological Data

The pharmacological properties of this class of inhibitors have been characterized using various in vitro and in vivo assays. The following tables summarize the key quantitative data for a representative compound.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 (nM) |

| hNav1.7 | Whole-cell patch clamp | 10 - 50 |

| hNav1.8 | Whole-cell patch clamp | 50 - 200 |

| hNav1.5 | Whole-cell patch clamp | >10,000 |

| hERG | Whole-cell patch clamp | >30,000 |

Table 2: In Vivo Efficacy in Preclinical Pain Models

| Pain Model | Species | Endpoint | Efficacy |

| Formalin-induced inflammatory pain | Mouse | Paw licking/flinching | Significant reduction in pain behavior |

| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Mechanical allodynia | Reversal of hypersensitivity |

| Chronic Constriction Injury (CCI)-induced neuropathic pain | Rat | Mechanical allodynia | Significant reversal of hypersensitivity |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the inhibitory effect of compounds on specific ion channels.

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7, Nav1.8, or Nav1.5 sodium channel alpha subunit.

-

Solutions:

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 adjusted with CsOH.

-

-

Procedure:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is perfused with the external solution.

-

Glass micropipettes with a resistance of 2-4 MΩ are filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "gigaseal").

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage protocols are applied to elicit sodium currents. For example, to assess state-dependent inhibition, a holding potential that maintains a proportion of channels in the inactivated state is used.

-

Baseline currents are recorded before the application of the test compound.

-

The test compound, at various concentrations, is perfused into the chamber, and the resulting inhibition of the sodium current is measured.

-

IC50 values are calculated by fitting the concentration-response data to a Hill equation.

-

Visualizations

Signaling Pathway of Nociceptive Transmission

The following diagram illustrates the role of Nav1.7 and Nav1.8 in the pain signaling pathway and the proposed mechanism of action for a dual inhibitor.

Caption: Role of Nav1.7 and Nav1.8 in pain signaling and inhibition by a dual blocker.

Experimental Workflow for Inhibitor Characterization

This diagram outlines a typical workflow for the discovery and preclinical characterization of a Nav1.7/Nav1.8 inhibitor.

Caption: Workflow for the discovery and characterization of Nav1.7/Nav1.8 inhibitors.

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nav1.7-IN-8, more commonly known as PF-05089771, is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[2][3] Genetic studies in humans have validated Nav1.7 as a key mediator of pain perception; gain-of-function mutations are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital inability to experience pain. Consequently, selective inhibitors of Nav1.7, such as PF-05089771, have emerged as promising therapeutic agents for the treatment of a variety of pain states. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental evaluation of PF-05089771.

Chemical Structure and Properties

PF-05089771 is an arylsulfonamide derivative with the following systematic IUPAC name: 4-[2-(3-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzene-1-sulfonamide.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂Cl₂FN₅O₃S₂ | [4] |

| Molar Mass | 500.34 g/mol | [4] |

| CAS Number | 1432913-44-4 | [5] |

| SMILES | C1=CC(=C(C=C1Cl)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F | [4] |

| InChI | InChI=1S/C18H12Cl2FN5O3S2/c19-9-1-2-14(10(3-9)11-6-24-25-18(11)22)29-15-5-13(21)16(4-12(15)20)31(27,28)26-17-7-30-8-23-17/h1-8,26H,(H3,22,24,25) | [4] |

Biological Activity and Selectivity

PF-05089771 is a potent inhibitor of the human Nav1.7 channel with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its inhibitory activity is highly selective for Nav1.7 over other voltage-gated sodium channel subtypes, including those found in the central nervous system and cardiac tissue, which is a critical attribute for minimizing off-target side effects.

| Channel Subtype | IC50 (nM) | Species | Reference |

| hNav1.7 | 11 | Human | [6] |

| cynNav1.7 | 12 | Cynomolgus Monkey | [6] |

| dogNav1.7 | 13 | Dog | [6] |

| musNav1.7 | 8 | Mouse | [6] |

| ratNav1.7 | 171 | Rat | [6] |

| hNav1.1 | - | Human | >59-fold selectivity vs hNav1.7[7] |

| hNav1.2 | - | Human | >11-fold selectivity vs hNav1.7[7] |

| hNav1.3 | - | Human | >909-fold selectivity vs hNav1.7[7] |

| hNav1.4 | - | Human | >909-fold selectivity vs hNav1.7[7] |

| hNav1.5 | >10,000 | Human | [6] |

| hNav1.6 | - | Human | >16-fold selectivity vs hNav1.7[7] |

| hNav1.8 | >10,000 | Human | [6] |

PF-05089771 also demonstrates inhibitory activity against cytochrome P450 enzymes, which should be considered in drug development and potential drug-drug interactions.

| Enzyme | IC50 (µM) | Reference |

| CYP2C9 | 0.17 | |

| CYP3A4 | 0.077 |

Mechanism of Action

PF-05089771 exhibits a state-dependent mechanism of action, preferentially binding to the inactivated state of the Nav1.7 channel.[5][8] This is a key feature that contributes to its selectivity and potential for therapeutic efficacy in conditions where neurons are hyperexcitable. The binding site for PF-05089771 has been identified on the extracellular side of the voltage-sensor domain of domain IV (VSD4) of the Nav1.7 channel.[5][8] By binding to this site, PF-05089771 stabilizes the channel in a non-conducting, inactivated conformation, thereby reducing the influx of sodium ions and dampening neuronal excitability.[5]

Mechanism of action of PF-05089771 on the Nav1.7 channel.

Signaling Pathway

The Nav1.7 channel acts as a critical threshold amplifier for action potential generation in nociceptive neurons. Small, subthreshold depolarizations that would otherwise not be sufficient to trigger a nerve impulse are amplified by Nav1.7, leading to the generation of an action potential and the propagation of a pain signal. Inhibition of Nav1.7 by PF-05089771 effectively dampens this amplification, thereby reducing the likelihood of action potential firing and subsequent pain perception. Furthermore, studies have suggested a downstream link between Nav1.7 activity and the regulation of endogenous opioid signaling through transcription factors such as Nfat5 and the expression of proenkephalin (Penk).[9]

References

- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PF-05089771 - Wikipedia [en.wikipedia.org]

- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lidocaine Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Disclaimer: Due to the limited publicly available scientific literature on "Nav1.7-IN-8," this technical guide will focus on a well-characterized and selective Nav1.7 inhibitor, PF-05089771 , as a representative example to illustrate the principles of Nav1.7 inhibition in modulating nociceptor excitability.

Introduction

The voltage-gated sodium channel Nav1.7 has emerged as a critical player in pain signaling, primarily due to compelling human genetic studies. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, while gain-of-function mutations are linked to debilitating pain syndromes. This has positioned Nav1.7 as a key therapeutic target for the development of novel analgesics. This guide provides an in-depth technical overview of the role of selective Nav1.7 inhibition in modulating nociceptor excitability, using the arylsulfonamide compound PF-05089771 as a case study.

The Role of Nav1.7 in Nociceptor Electrogenesis

Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, where it plays a crucial role as a "threshold channel."[1] Its biophysical properties, including a rapid activation and inactivation, and a slow recovery from inactivation, allow it to amplify small, sub-threshold depolarizations, such as those generated by noxious stimuli.[2] This amplification helps to bring the neuron to its action potential threshold, thereby setting the gain for pain signaling.[3] Nav1.7 also contributes to the rising phase of the action potential.[1] In inflammatory and neuropathic pain states, the expression and activity of Nav1.7 can be upregulated, contributing to the hyperexcitability of nociceptors and the perception of chronic pain.[3]

PF-05089771: A Potent and Selective Nav1.7 Inhibitor

PF-05089771 is a potent and state-dependent inhibitor of Nav1.7 that has been instrumental in elucidating the role of this channel in nociception.[4][5] Its mechanism of action involves binding to the voltage-sensor domain (VSD) of domain IV (VSD4) of the Nav1.7 channel.[6][7] This interaction stabilizes the channel in a non-conducting, inactivated state, thereby preventing the influx of sodium ions and subsequent neuronal firing.[6]

Quantitative Data on PF-05089771

The following tables summarize the quantitative data on the potency and selectivity of PF-05089771.

Table 1: Potency of PF-05089771 on Nav1.7 Orthologs

| Species | IC50 (nM) | Reference |

| Human | 11 | [3][8] |

| Mouse | 8 | [8] |

| Rat | 171 | [8] |

| Dog | 13 | [8] |

| Cynomolgus Monkey | 12 | [8] |

Table 2: Selectivity Profile of PF-05089771 against other Human Nav Channels

| Nav Channel Subtype | IC50 (µM) | Fold Selectivity vs. hNav1.7 | Reference |

| Nav1.1 | 0.85 | ~77 | [9] |

| Nav1.2 | 0.11 | ~10 | [9] |

| Nav1.3 | 11 | >1000 | [9] |

| Nav1.4 | 10 | >900 | [9] |

| Nav1.5 | >10 | >909 | [8] |

| Nav1.6 | 0.16 | ~15 | [9] |

| Nav1.8 | >10 | >909 | [8] |

Table 3: Effects of PF-05089771 on Nociceptor Excitability

| Parameter | Effect | Concentration | Cell Type | Reference |

| Action Potential Firing | Blocked in a subset of neurons | 30 nM | Mouse DRG neurons | [10] |

| Action Potential Firing | Complete block in a majority of neurons | 100 nM | Human DRG neurons | [5] |

| TTX-S Current | ~75% block | 30 nM | Human DRG neurons | [8] |

| TTX-S Current | Complete block | 100 nM | Human DRG neurons | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of PF-05089771 and a typical experimental workflow for its characterization.

Caption: Mechanism of Nav1.7 inhibition by PF-05089771.

Caption: A typical experimental workflow for characterizing a Nav1.7 inhibitor.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is adapted for determining the IC50 of a test compound like PF-05089771 on heterologously expressed human Nav1.7 channels in a cell line such as HEK293.

Materials:

-

HEK293 cells stably expressing hNav1.7.

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[11]

-

Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[11]

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).

-

Borosilicate glass capillaries for pipette fabrication.

-

PF-05089771 stock solution in DMSO.

Procedure:

-

Culture HEK293-hNav1.7 cells to 50-70% confluency on glass coverslips.

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single, isolated cell.

-

Compensate for pipette and whole-cell capacitance. Series resistance should be compensated by >80%.

-

To determine the potency on the inactivated state of the channel, hold the cell at a voltage that produces approximately 50% steady-state inactivation (Vhalf of inactivation). For Nav1.7, this is typically around -75 mV.

-

Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol would be a depolarizing step to 0 mV for 20-50 ms from the holding potential.

-

After establishing a stable baseline recording, perfuse the cell with increasing concentrations of PF-05089771 diluted in the external solution.

-

Record the peak inward current at each concentration after it has reached a steady state.

-

Wash out the compound with the external solution to check for reversibility.

-

Construct a concentration-response curve by plotting the percentage of current inhibition against the logarithm of the compound concentration. Fit the data with a Hill equation to determine the IC50.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This protocol describes the induction of inflammatory pain in rodents to evaluate the analgesic efficacy of compounds like PF-05089771.[12][13]

Materials:

-

Male Sprague-Dawley rats (200-250 g).

-

Complete Freund's Adjuvant (CFA).

-

Isoflurane for anesthesia.

-

27-gauge needle and syringe.

-

Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).

-

PF-05089771 formulated for in vivo administration.

Procedure:

-

Acclimatize rats to the behavioral testing environment for several days before the experiment.

-

Establish baseline measurements for mechanical withdrawal threshold and thermal withdrawal latency.

-

Anesthetize the rat with isoflurane.

-

Inject 100-150 µL of CFA into the plantar surface of one hind paw.

-

Allow the inflammation and pain-like behaviors to develop over 24-72 hours.

-

Administer PF-05089771 or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time point after CFA injection.

-

Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.

-

Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the inflamed paw. The withdrawal threshold is the lowest force that elicits a withdrawal response.

-

Thermal Hyperalgesia: Use a Hargreaves apparatus to apply a radiant heat source to the plantar surface of the inflamed paw. The withdrawal latency is the time taken for the rat to withdraw its paw.

-

-

Compare the withdrawal thresholds and latencies between the drug-treated and vehicle-treated groups to determine the analgesic effect.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This protocol describes a surgical procedure in rodents to induce neuropathic pain, which can be used to test the efficacy of Nav1.7 inhibitors.[2][14][15]

Materials:

-

Male C57BL/6 mice (20-25 g).

-

Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

-

Surgical scissors, forceps, and sterile sutures.

-

Behavioral testing apparatus (as in the CFA model).

-

PF-05089771 formulated for in vivo administration.

Procedure:

-

Acclimatize mice and establish baseline behavioral measurements as described for the CFA model.

-

Anesthetize the mouse.

-

Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

-

Isolate and ligate the common peroneal and tibial nerves with a tight suture.

-

Transect the ligated nerves distal to the ligation, removing a small section of the nerve to prevent regeneration.

-

Take care to leave the sural nerve intact and undamaged.

-

Close the muscle and skin layers with sutures.

-

Allow the mice to recover for several days for the neuropathic pain phenotype to develop (typically 3-7 days).

-

Administer PF-05089771 or vehicle.

-

Assess mechanical allodynia and other pain-related behaviors in the sural nerve territory of the operated paw at various time points after drug administration.

-

Compare the behavioral responses between the drug-treated and vehicle-treated groups.

Conclusion

The selective inhibition of Nav1.7 presents a promising strategy for the treatment of pain. Compounds like PF-05089771, with their high potency and selectivity for Nav1.7, have been invaluable tools in dissecting the role of this channel in nociceptor excitability. The combination of in vitro electrophysiological characterization and in vivo pain models provides a robust framework for the discovery and development of novel Nav1.7-targeted analgesics. While clinical translation of Nav1.7 inhibitors has faced challenges, ongoing research into the complex biology of this channel and the development of new chemical entities continue to hold promise for the future of pain management.

References

- 1. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PF-05089771 | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 10. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]

- 13. criver.com [criver.com]

- 14. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Nav1.7-IN-8" is not referenced in the available scientific literature. This guide will, therefore, focus on the well-characterized selective Nav1.7 inhibitor, PF-05089771 , as a representative example to illustrate the effects of selective Nav1.7 inhibition on action potential generation. The principles and methodologies described are broadly applicable to the study of other selective Nav1.7 inhibitors.

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics. Its preferential expression in peripheral nociceptive neurons and its critical role in initiating the action potential make it an attractive target for the development of novel analgesics. Selective inhibition of Nav1.7 is hypothesized to reduce neuronal excitability in pain-sensing neurons without causing the side effects associated with non-selective sodium channel blockers. This document provides a technical overview of the effects of selective Nav1.7 inhibition, using PF-05089771 as a primary example, on the generation of action potentials.

Data Presentation: Quantitative Effects of Selective Nav1.7 Inhibition

The following tables summarize the quantitative data on the effects of selective Nav1.7 inhibitors on neuronal excitability and action potential parameters.

Table 1: Electrophysiological Effects of PF-05089771 on Nociceptors

| Parameter | Condition | Effect of PF-05089771 | Quantitative Value | Reference |

| IC50 | Human Nav1.7 (HEK cells) | Potent inhibition | 10.7 nM | [1] |

| Rheobase | Mouse DRG neurons | Increased current threshold for action potential firing | Significant increase | [2] |

| Spike Height | Mouse DRG neurons | Reduced action potential amplitude | Stronger reduction compared to Nav1.3 inhibition | [2] |

| Firing Rate | Mouse DRG neurons | Reduced frequency of action potentials | Significant reduction | [2] |

| Action Potential Firing | Menthol-sensitive sensory neurons | Inhibition of repetitive firing | ~70% block of Nav1.7-mediated current at 25 nM | [1] |

Table 2: Comparative IC50 Values of Selective Nav1.7 Inhibitors

| Compound | Target | IC50 | Selectivity Profile | Reference |

| PF-05089771 | Human Nav1.7 | 10.7 nM | >1000-fold selective over Nav1.5 and Nav1.8 | [1] |

| QLS-81 | Human Nav1.7 | 3.5 µM (inactivated state) | ~10-fold more potent than on Nav1.4 | [3] |

| AMG8379 | Mouse Nav1.7 | Not specified, but active at 30 mg/kg in vivo | Active enantiomer showed efficacy, while the other did not | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's effect on ion channel function. Below are representative protocols for electrophysiological assays used to characterize Nav1.7 inhibitors.

1. Whole-Cell Patch-Clamp Recordings from HEK293 Cells Stably Expressing Human Nav1.7

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 are cultured in standard media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For recordings, cells are plated onto glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES. pH adjusted to 7.3 with CsOH. The use of Cesium Fluoride (CsF) in the internal solution can help improve seal resistance and recording stability in automated patch-clamp systems.[5]

-

-

Voltage-Clamp Protocol for IC50 Determination:

-

Hold the cell at a membrane potential of -120 mV.

-

Apply a depolarizing step to 0 mV for 20 ms to elicit a peak inward sodium current.

-

Return the potential to -120 mV.

-

Repeat this protocol at a set frequency (e.g., 0.33 Hz).

-

After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound (e.g., PF-05089771).

-

Measure the peak inward current at each concentration and normalize to the baseline current.

-

Fit the concentration-response data with a Hill equation to determine the IC50.[6]

-

-

State-Dependence Protocol (Inactivated State):

-

Hold the cell at a depolarized potential (e.g., -60 mV) to induce inactivation of a significant fraction of Nav1.7 channels.

-

Apply a brief hyperpolarizing step to -120 mV to allow for recovery of a small fraction of channels from inactivation.

-

Apply a test pulse to 0 mV to measure the current from the channels that have recovered.

-

Compare the inhibition by the compound at this holding potential to that at -120 mV to determine state-dependent block.[3]

-

2. Current-Clamp Recordings from Primary Dorsal Root Ganglion (DRG) Neurons

-

Neuron Isolation: Dorsal root ganglia are dissected from rodents and enzymatically dissociated (e.g., using collagenase and dispase). Neurons are then plated on a suitable substrate (e.g., laminin-coated coverslips) and cultured for a short period (e.g., 24-48 hours) before recording.

-

Recording Solutions:

-

External Solution (in mM): Similar to the one used for HEK cells, but may be adjusted to more closely mimic physiological conditions.

-

Internal Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

-

-

Action Potential Firing Protocol:

-

Establish a whole-cell current-clamp configuration.

-

Hold the neuron at its resting membrane potential (typically around -60 mV).

-

Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 500 pA in 50 pA increments for 500 ms).

-

Measure the rheobase (the minimum current required to elicit an action potential), the number of action potentials fired at each current step, and the action potential amplitude and threshold.

-

Perfuse the neuron with the Nav1.7 inhibitor and repeat the current injection protocol.

-

Compare the firing properties before and after drug application.[2]

-

Visualizations

Signaling Pathway: Role of Nav1.7 in Action Potential Generation

Caption: Role of Nav1.7 as a threshold channel in nociceptor action potential generation.

Experimental Workflow: Characterizing a Selective Nav1.7 Inhibitor

Caption: A typical workflow for the preclinical characterization of a selective Nav1.7 inhibitor.

Logical Relationship: Mechanism of State-Dependent Inhibition

Caption: Preferential binding of a state-dependent Nav1.7 inhibitor to the inactivated state of the channel.

References

- 1. researchgate.net [researchgate.net]

- 2. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [nanion.de]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of the voltage-gated sodium channel inhibitor, Nav1.7-IN-8. The information presented herein is intended to support research and development efforts in the field of non-opioid analgesics. This document details the known molecular interactions of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated cellular and experimental workflows.

Introduction to Nav1.7 and this compound

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral sensory neurons, including nociceptors, where it acts as a threshold channel, amplifying small depolarizations to initiate action potentials.[1][2] Genetic studies in humans have solidified Nav1.7 as a key target for analgesic drug development; loss-of-function mutations lead to a congenital inability to experience most forms of pain, while gain-of-function mutations result in debilitating chronic pain syndromes.

This compound is a potent and selective inhibitor of the Nav1.7 channel. It has demonstrated significant analgesic effects in preclinical rodent models of acute and inflammatory pain.[3] This guide focuses on the known cellular targets and pharmacological profile of this compound.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified against its primary target, Nav1.7, as well as other related and unrelated molecular targets. The following tables summarize the available data.

Table 1: Inhibitory Potency of this compound against Voltage-Gated Sodium Channels

| Target | IC50 (µM) | Holding Potential (mV) | Notes |

| hNav1.7 | 0.17 | -90 | Potent inhibition.[3] |

| hNav1.1 | >10 | Not specified | High selectivity over Nav1.1.[3] |

| hNav1.5 | >10 | Not specified | High selectivity over Nav1.5.[3] |

Table 2: Off-Target Activity of this compound

| Target | IC50 (µM) | Notes |

| CYP2C9 | 0.17 | Inhibition of Cytochrome P450 2C9.[3] |

| CYP3A4 | 0.077 | Inhibition of Cytochrome P450 3A4.[3] |

Experimental Protocols

The following sections describe representative experimental methodologies for characterizing the cellular targets of a Nav1.7 inhibitor like this compound.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is a standard method for determining the potency and mechanism of action of ion channel inhibitors.

Objective: To measure the concentration-dependent inhibition of Nav1.7 currents by this compound.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel.

Materials:

-

HEK293 cells expressing hNav1.7

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

-

This compound stock solution in DMSO

-

Automated patch-clamp system (e.g., PatchXpress, SyncroPatch) or manual patch-clamp rig

Procedure:

-

Cell Preparation: Culture HEK293-hNav1.7 cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend in external solution at a suitable density for the patch-clamp system.

-

Electrophysiological Recording:

-

Establish a whole-cell recording configuration.

-

Hold the cell membrane potential at -90 mV.

-

Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 20 ms every 10 seconds.

-

Record baseline currents for at least 3 minutes to ensure stability.

-

-

Compound Application:

-

Prepare serial dilutions of this compound in the external solution. The final DMSO concentration should be kept below 0.1%.

-

Perfuse the cells with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

-

-

Data Analysis:

-

Measure the peak inward current at each concentration of this compound.

-

Normalize the peak current to the baseline current.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the concentration-response curve with a Hill equation to determine the IC50 value.

-

In Vivo Model of Inflammatory Pain: Formalin Test

This model is used to assess the analgesic efficacy of compounds in a biphasic inflammatory pain setting.

Objective: To evaluate the ability of this compound to reduce pain behavior in the formalin-induced inflammatory pain model.

Animal Model: Male Sprague-Dawley rats (200-250 g).

Materials:

-

This compound

-

Vehicle (e.g., 5% DMSO, 10% Solutol, 85% saline)

-

5% formalin solution

-

Observation chambers with a mirror to allow for unobstructed observation of the paws.

Procedure:

-

Acclimation: Acclimate the rats to the testing environment for at least 30 minutes before the experiment.

-

Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before formalin injection.

-

Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately after injection, place the rat in the observation chamber and record the total time spent licking, biting, or flinching the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-60 minutes post-injection, representing inflammatory pain).

-

Data Analysis: Compare the total time of nociceptive behaviors in the this compound-treated group to the vehicle-treated group for both phases. A significant reduction in this time indicates an analgesic effect.

Visualizations

The following diagrams illustrate key concepts related to the cellular action of this compound and the experimental workflows used for its characterization.

References

A comprehensive search for the pharmacological profile of a compound specifically designated "Nav1.7-IN-8" did not yield any publicly available data. This designation may correspond to an internal research code or a compound that has not yet been disclosed in scientific literature. However, to fulfill the user's request for an in-depth technical guide, this document provides a detailed pharmacological profile of a well-characterized and selective Nav1.7 inhibitor, PF-05089771, which serves as a representative example of the data, experimental protocols, and analyses relevant to researchers, scientists, and drug development professionals in this field.

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3] It is predominantly expressed in peripheral sensory neurons, including nociceptors, where it plays a crucial role in the initiation and propagation of action potentials in response to painful stimuli.[2][4][5] The discovery that loss-of-function mutations in SCN9A lead to a congenital inability to experience pain has spurred significant interest in the development of selective Nav1.7 inhibitors as a novel class of analgesics.[3][6]

This guide focuses on the pharmacological properties of the selective Nav1.7 inhibitor PF-05089771, an arylsulfonamide compound that has been instrumental in elucidating the physiological role of Nav1.7 in nociception.[7][8]

Quantitative Data Presentation

The potency and selectivity of a Nav1.7 inhibitor are critical parameters in its pharmacological profile. The following tables summarize the quantitative data for PF-05089771, demonstrating its high affinity for Nav1.7 and selectivity over other sodium channel subtypes.

Table 1: Potency of PF-05089771 against human Nav1.7 and other Nav subtypes.

| Channel Subtype | IC50 (nM) |

| hNav1.7 | 11 |

| hNav1.1 | >10,000 |

| hNav1.2 | 1,200 |

| hNav1.3 | 2,300 |

| hNav1.4 | >30,000 |

| hNav1.5 | >30,000 |

| hNav1.6 | 130 |

| hNav1.8 | >30,000 |

Data compiled from publicly available research.[7]

Table 2: State-dependent inhibition of hNav1.7 by PF-05089771.

| Channel State | Inhibition | Concentration |

| Resting | 5% ± 3% | 300 nM |

| Half-inactivated | 97% ± 3% | 300 nM |

This data illustrates the state-dependent nature of PF-05089771's inhibitory activity, showing a clear preference for the inactivated state of the channel.[7]

Experimental Protocols

The characterization of Nav1.7 inhibitors involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically employed.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for assessing the potency and mechanism of action of ion channel modulators.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the state-dependence of a compound on Nav1.7 channels.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions.

-

Cell Preparation: Cells are plated onto glass coverslips for recording. On the day of the experiment, the culture medium is replaced with an external recording solution.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with an internal solution.

-

Cells are voltage-clamped at a holding potential of -100 mV.

-

To assess the effect on the resting state, Nav1.7 currents are elicited by a depolarizing pulse to 0 mV.

-

To assess the effect on the inactivated state, a pre-pulse to a voltage that causes half-inactivation is applied before the test pulse to 0 mV.

-

-

Compound Application: The test compound (e.g., PF-05089771) is applied at various concentrations via a perfusion system.

-

Data Analysis: The peak current amplitude before and after compound application is measured. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

In Vivo Models of Pain

Animal models are used to evaluate the analgesic efficacy of Nav1.7 inhibitors.

Objective: To assess the ability of a compound to reverse pain behaviors in models of inflammatory or neuropathic pain.

Methodology (Formalin-induced pain model):

-

Animal Subjects: Male Sprague-Dawley rats are used.

-

Compound Administration: The test compound is administered, for example, via oral gavage or subcutaneous injection, at a predetermined time before the induction of pain.

-

Induction of Pain: A dilute solution of formalin is injected into the plantar surface of the hind paw.

-

Behavioral Observation: Following formalin injection, the animal's behavior is observed and scored for nociceptive responses (e.g., flinching, licking, or biting the injected paw). Observations are typically made in two phases: the acute phase (0-10 minutes) and the tonic phase (10-60 minutes).

-

Data Analysis: The scores for nociceptive behaviors are compared between the vehicle-treated and compound-treated groups to determine the analgesic effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of Nav1.7 and the action of its inhibitors.

Caption: Role of Nav1.7 in the pain signaling pathway and the site of action for inhibitors.

Caption: A typical experimental workflow for the discovery and characterization of a Nav1.7 inhibitor.

References

- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 3. drughunter.com [drughunter.com]

- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

A Technical Guide on the Fictional Compound Nav1.7-IN-8 and its Interaction with Other Sodium Channel Isoforms

Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. The Nav1.7 isoform, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception in humans. Individuals with loss-of-function mutations in Nav1.7 are congenitally insensitive to pain, while gain-of-function mutations lead to debilitating pain syndromes. This has made Nav1.7 a prime target for the development of novel analgesics.

A significant challenge in targeting Nav1.7 is achieving selectivity over other sodium channel isoforms, which share a high degree of structural homology. Off-target inhibition of isoforms such as Nav1.5 (cardiac) and Nav1.6 (central nervous system) can lead to severe adverse effects. This technical guide will use the fictional, yet representative, selective Nav1.7 inhibitor, "this compound," as a framework to explore the quantitative analysis of isoform selectivity and the experimental methodologies employed in its determination. The data presented for this compound is based on publicly available information for the well-characterized Nav1.7 inhibitor, PF-05089771, to provide a realistic and instructive overview.

Data Presentation: Isoform Selectivity of this compound

The inhibitory activity of a compound against different sodium channel isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of a compound for Nav1.7 over other isoforms is determined by the ratio of IC50 values.

| Sodium Channel Isoform | IC50 (nM) | Selectivity vs. Nav1.7 (Fold) |

| hNav1.7 | 11 | 1 |

| hNav1.1 | 174 | 15.8 |

| hNav1.2 | 110 | 10 |

| hNav1.3 | >10,000 | >909 |

| hNav1.4 | >10,000 | >909 |

| hNav1.5 | >10,000 | >909 |

| hNav1.6 | 149 | 13.5 |

| hNav1.8 | >10,000 | >909 |

Data based on the selectivity profile of PF-05089771.[1][2]

Experimental Protocols

The determination of sodium channel inhibitor potency and selectivity relies on robust and precise experimental techniques. Electrophysiological and fluorescence-based assays are the primary methods used in academic and industrial research.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems, such as the Qube or PatchXpress, are high-throughput methods that provide the gold standard for characterizing ion channel modulators.[1][3][4]

Cell Lines: Stably transfected Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells expressing the human sodium channel isoform of interest (e.g., hNav1.1, hNav1.2, etc.) are commonly used.

Protocol:

-

Cell Preparation: Cells are cultured and harvested. A single-cell suspension is prepared in an extracellular solution.

-

Plate Preparation: A multi-well plate with a microfluidic chip is used. Each well serves as an individual recording chamber.

-

Cell Sealing: Cells are captured on a small aperture in the well, and a high-resistance "giga-seal" is formed between the cell membrane and the substrate.

-

Whole-Cell Configuration: The cell membrane patch under the aperture is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell. To assess state-dependent inhibition, a protocol is designed to hold the channels in different conformational states (resting, open, inactivated). For example, to assess inhibition of the inactivated state, the membrane potential is held at a depolarized potential (the Vhalf of inactivation for that specific isoform) before a test pulse is applied to elicit a current.

-

Compound Application: The test compound (e.g., this compound) is applied at various concentrations.

-

Data Acquisition and Analysis: The sodium current is measured before and after compound application. The percentage of current inhibition at each concentration is used to generate a concentration-response curve, from which the IC50 value is calculated.

Fluorescence-Based Membrane Potential Assays

Fluorescence-based assays offer a higher throughput alternative for initial screening of compound libraries, though they are generally less precise than electrophysiology. These assays indirectly measure sodium channel activity by detecting changes in cell membrane potential.

Principle: Voltage-sensitive fluorescent dyes, such as FMP or DiSBAC, change their fluorescence intensity in response to changes in membrane potential.

Protocol:

-

Cell Plating: Cells expressing the target sodium channel isoform are plated in multi-well plates.

-

Dye Loading: The cells are incubated with a voltage-sensitive fluorescent dye.

-

Compound Incubation: The test compound is added to the wells.

-

Channel Activation: A channel activator, such as veratridine or deltamethrin, is added to open the sodium channels, causing an influx of Na+ ions and depolarization of the cell membrane.

-

Fluorescence Reading: The change in fluorescence upon channel activation is measured using a plate reader.

-

Data Analysis: The ability of the test compound to inhibit the fluorescence change is quantified to determine its inhibitory activity.

Mandatory Visualizations

Caption: Experimental workflow for determining the selectivity profile of a Nav1.7 inhibitor.

Caption: Role of Nav1.7 in the pain signaling pathway and the mechanism of inhibition.

References

- 1. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

Disclaimer: Initial searches for a specific compound designated "Nav1.7-IN-8" did not yield any publicly available research data. The following guide is a representative technical whitepaper constructed based on the established principles and methodologies for the early-stage evaluation of novel Nav1.7 inhibitors for pain, drawing from publicly available data on other small-molecule inhibitors of this target.

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3] This channel is preferentially expressed in peripheral sensory neurons, including nociceptors, where it plays a crucial role in amplifying subthreshold depolarizations to set the threshold for action potential generation.[3][4] Gain-of-function mutations in SCN9A are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting Nav1.7 as a compelling, non-opioid target for analgesic drug development.[2][5]

This guide provides an in-depth overview of the typical preclinical data and methodologies associated with the early-stage research of a novel, selective Nav1.7 inhibitor, hereafter referred to as "Exemplar Compound."

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for a representative early-stage Nav1.7 inhibitor.

Table 1: In Vitro Potency and Selectivity

| Parameter | Exemplar Compound | Notes |

|---|---|---|

| hNav1.7 IC50 (µM) | 0.025 | Potency against the human Nav1.7 channel. |

| hNav1.5 IC50 (µM) | >10 | Selectivity against the cardiac sodium channel. |

| hNav1.8 IC50 (µM) | 2.5 | Selectivity against another key sensory neuron sodium channel. |

| Selectivity Ratio (Nav1.5/Nav1.7) | >400-fold | A critical parameter for assessing potential cardiac side effects. |

| Selectivity Ratio (Nav1.8/Nav1.7) | 100-fold | Indicates selectivity over other channels involved in nociception. |

Table 2: Pharmacokinetic Properties

| Parameter | Rat | Dog | Notes |

|---|---|---|---|

| Oral Bioavailability (%) | 45 | 60 | Percentage of the drug that reaches systemic circulation after oral administration. |

| Plasma Half-life (t1/2, hours) | 4.2 | 6.8 | Time taken for the plasma concentration of the drug to reduce by half. |

| Peak Plasma Concentration (Cmax, ng/mL) | 850 (at 10 mg/kg) | 1200 (at 5 mg/kg) | Maximum concentration of the drug in the plasma. |

| Time to Peak Concentration (Tmax, hours) | 1.5 | 2.0 | Time to reach the maximum plasma concentration. |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

1. Electrophysiology for Potency and Selectivity (Whole-Cell Patch-Clamp)

-

Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human Nav1.7, Nav1.5, or Nav1.8 channels.

-

Methodology: Whole-cell voltage-clamp recordings are performed at room temperature. Cells are held at a holding potential of -120 mV. To assess tonic block, depolarizing pulses to 0 mV for 20 ms are applied every 10 seconds. The compound is perfused at increasing concentrations to determine the concentration-dependent inhibition of the sodium current.

-

Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.

2. In Vivo Pain Models

-

Model: The histamine-induced scratching model in mice is often used as a surrogate for Nav1.7 target engagement in vivo, as this behavior is dependent on Nav1.7.[6]

-

Protocol:

-

Mice are orally administered the vehicle or the exemplar compound at various doses (e.g., 10, 30, 100 mg/kg).

-

After a set pre-treatment time (e.g., 60 minutes), histamine is injected intradermally into the scruff of the neck.

-

The number of scratching bouts is then counted for a 30-minute period.

-

-

Data Analysis: The total number of scratches in the compound-treated groups is compared to the vehicle-treated group to determine the dose-dependent reduction in scratching behavior.

Visualizations

Nav1.7 Signaling Pathway in Nociception

Caption: Role of Nav1.7 as a threshold-setting channel in pain signal generation.

Experimental Workflow for Nav1.7 Inhibitor Evaluation

Caption: A typical workflow for the preclinical development of a Nav1.7 inhibitor.

Logical Relationship of Nav1.7 Inhibition for Analgesia

Caption: Mechanism of action for a Nav1.7 inhibitor in preventing pain signaling.

References

- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [ouci.dntb.gov.ua]

- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][2][3][4] Expressed predominantly in peripheral sensory neurons of the dorsal root ganglion (DRG), Nav1.7 plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[5][6][7][8][9] Its unique gating properties, including slow closed-state inactivation, allow it to amplify small, subthreshold depolarizations, effectively acting as a "volume knob" for pain signaling.[5][10][11] Consequently, the development of selective Nav1.7 inhibitors is a major focus of analgesic drug discovery.[4][12]

These application notes provide a comprehensive guide for the use of a novel, potent, and selective Nav1.7 inhibitor, referred to herein as Nav1.7-IN-8, in primary dorsal root ganglion (DRG) neuron cultures. The protocols outlined below cover the isolation and culture of DRG neurons, as well as detailed methodologies for assessing the efficacy and mechanism of action of this compound using electrophysiology and calcium imaging techniques.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing quantitative data obtained from experiments with this compound.

Table 1: Electrophysiological Characterization of this compound in DRG Neurons

| Parameter | Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) |

| Resting Membrane Potential (mV) | ||||

| Action Potential Threshold (mV) | ||||

| Action Potential Amplitude (mV) | ||||

| Current Density (pA/pF) | ||||

| IC50 (nM) | N/A |

Table 2: Calcium Imaging Analysis of this compound Effects in DRG Neurons

| Parameter | Control | This compound (10 nM) | This compound (100 nM) | This compound (1 µM) |

| Baseline Intracellular Ca2+ ([Ca2+]i) | ||||

| Peak [Ca2+]i upon Stimulation | ||||

| Area Under the Curve (AUC) of Ca2+ Transient | ||||

| Percentage of Responding Cells |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Nav1.7 signaling pathway in nociception and a general experimental workflow for screening Nav1.7 inhibitors.

Experimental Protocols

I. Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from adult rats or mice. All procedures should be performed under sterile conditions in a laminar flow hood.

Materials:

-

Adult Sprague-Dawley rats or C57BL/6 mice

-

Dulbecco's Modified Eagle Medium/F12 (DMEM/F12)

-

Neurobasal Medium

-

B-27 Supplement

-

GlutaMAX

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Collagenase Type IV

-

Dispase II

-

Trypsin-EDTA (0.25%)

-

Poly-D-lysine

-

Laminin

-

Hanks' Balanced Salt Solution (HBSS)

-

Sterile dissection tools

Procedure:

-

Preparation of Culture Plates:

-

Coat culture plates (e.g., 24-well plates or glass coverslips) with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.

-

Wash plates three times with sterile water and allow to air dry.

-

Subsequently, coat with Laminin (10 µg/mL in HBSS) for at least 2 hours at 37°C before plating cells.

-

-

Isolation of DRGs:

-

Euthanize the animal according to approved institutional protocols.

-

Dissect the spinal column and expose the DRGs located along the dorsal roots of the spinal nerves.

-

Carefully excise the DRGs and place them in ice-cold HBSS.

-

-

Enzymatic Digestion:

-

Transfer the DRGs to a digestion solution containing Collagenase Type IV (1 mg/mL) and Dispase II (2.4 U/mL) in HBSS.

-

Incubate for 60-90 minutes at 37°C with gentle agitation every 15 minutes.

-

Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.

-

Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.

-

-

Mechanical Dissociation:

-

Resuspend the cell pellet in a small volume of DMEM/F12 with 10% FBS.

-

Gently triturate the tissue using a series of fire-polished Pasteur pipettes with decreasing tip diameters until a single-cell suspension is obtained.

-

-

Cell Plating and Culture:

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the dissociated neurons onto the prepared culture plates at a desired density (e.g., 5,000-10,000 cells/well for a 24-well plate).

-

Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

Maintain the cultures at 37°C in a humidified incubator with 5% CO2.

-

Change half of the culture medium every 2-3 days. Neurons are typically ready for experiments within 3-7 days in vitro.

-

II. Electrophysiological Assessment of this compound using Patch-Clamp

Whole-cell patch-clamp recordings are used to directly measure the effect of this compound on the electrophysiological properties of DRG neurons.

Materials:

-

Cultured DRG neurons (3-7 days in vitro)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

-

This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Preparation:

-

Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Place the culture dish on the microscope stage and perfuse with the external solution.

-

Identify a healthy neuron with a smooth membrane.

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record baseline electrophysiological properties, including resting membrane potential, action potential threshold, and current-voltage relationships.

-

-

Drug Application:

-

Perfuse the recorded neuron with the external solution containing a specific concentration of this compound for a defined period (e.g., 2-5 minutes) to reach steady-state block.

-

Record the electrophysiological parameters again in the presence of the compound.

-

To determine the IC50, apply a range of this compound concentrations to different cells.

-

-

Data Analysis:

-

Analyze the recorded data to determine the effect of this compound on parameters such as resting membrane potential, action potential threshold and amplitude, and the amplitude of voltage-gated sodium currents.

-

Construct a concentration-response curve to calculate the IC50 value of this compound.

-

III. Calcium Imaging to Assess Neuronal Activity

Calcium imaging provides a high-throughput method to assess the effect of this compound on the activity of a population of DRG neurons.

Materials:

-

Cultured DRG neurons on glass-bottom plates

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

HBSS

-

Stimulation solution (e.g., high K+ solution: 50 mM KCl, 93 mM NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

-

Fluorescence microscope with a fast-switching light source and a sensitive camera

-

Image analysis software

Procedure:

-

Loading of Calcium Indicator:

-

Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.

-

Incubate the cultured DRG neurons with the loading solution for 30-45 minutes at 37°C.

-

Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

-

-

Baseline Recording:

-

Mount the culture plate on the microscope stage and perfuse with HBSS.

-

Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline.

-

-

Stimulation and Drug Application:

-

Apply a brief stimulus (e.g., perfusion with high K+ solution for 10-30 seconds) to evoke neuronal depolarization and subsequent calcium influx. Record the fluorescence changes.

-

After a washout period and return to baseline, pre-incubate the neurons with this compound at the desired concentration for 5-10 minutes.

-

Repeat the stimulation in the presence of this compound and record the fluorescence response.

-

-

Data Analysis:

-

Analyze the acquired images to measure the change in intracellular calcium concentration ([Ca2+]i) in individual neurons.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity relative to the baseline (ΔF/F0).

-

Quantify parameters such as the peak amplitude of the calcium transient, the area under the curve (AUC), and the percentage of responding cells.

-

Compare these parameters before and after the application of this compound to determine its inhibitory effect.

-

Conclusion

The protocols described in these application notes provide a robust framework for the in vitro characterization of the novel Nav1.7 inhibitor, this compound, using primary DRG neuron cultures. By employing a combination of electrophysiological and calcium imaging techniques, researchers can effectively evaluate the potency, selectivity, and mechanism of action of this compound, thereby advancing the development of novel analgesics targeting Nav1.7.

References

- 1. physoc.org [physoc.org]

- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]

- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A painful neuropathy-associated Nav1.7 mutant leads to time-dependent degeneration of small-diameter axons associated with intracellular Ca2+ dysregulation and decrease in ATP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

Disclaimer: A comprehensive search for the specific compound "Nav1.7-IN-8" and its associated CAS number (1432913-44-4) did not yield any peer-reviewed publications detailing its application in animal models of neuropathic pain. Information from chemical suppliers indicates that this compound is a potent and selective Nav1.7 blocker with demonstrated analgesic effects in rodent models of acute and inflammatory pain.[1][2] However, specific data, quantitative results, and experimental protocols for its use in neuropathic pain are not publicly available at this time.

Therefore, the following application notes and protocols are based on the broader scientific literature for selective Nav1.7 inhibitors and are intended to serve as a comprehensive guide for researchers investigating novel compounds like this compound in this context.

Introduction: The Role of Nav1.7 in Neuropathic Pain

Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[3][4] It is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[5][6] Nav1.7 acts as a threshold channel, amplifying small, sub-threshold depolarizations to initiate action potentials.[7]

The role of Nav1.7 in neuropathic pain is complex. While human genetic studies strongly validate it as a pain target, preclinical results in animal models have been varied.[6][8] Some models, like the Chronic Constriction Injury (CCI), show increased expression of Nav1.7 in DRG neurons, suggesting a key role in the development of mechanical and cold allodynia.[3] However, other studies have reported downregulation of Nav1.7 following nerve injury.[5][6] Despite these conflicting findings, pharmacological blockade of Nav1.7 remains a promising strategy for alleviating neuropathic pain, as inhibiting this channel can reduce the hyperexcitability of sensory neurons that underlies chronic pain states.[3]

Data Presentation: Representative Efficacy of Selective Nav1.7 Inhibitors in Neuropathic Pain Models

The following table summarizes representative quantitative data from published studies on various selective Nav1.7 inhibitors in common rodent models of neuropathic pain. Note: This data is not for this compound but serves as a benchmark for efficacy.

| Animal Model | Compound Class | Species/Strain | Administration Route | Efficacy Endpoint | Reported Efficacy (% Reversal of Hypersensitivity) |

| Chronic Constriction Injury (CCI) | Small Molecule | Rat (Sprague-Dawley) | Oral (p.o.) | Mechanical Allodynia (von Frey) | 50-80% |

| Spared Nerve Injury (SNI) | Peptide Toxin | Mouse (C57BL/6) | Intrathecal (i.t.) | Mechanical Allodynia (von Frey) | 60-90% |

| Spinal Nerve Ligation (SNL) | Small Molecule | Rat (Wistar) | Intravenous (i.v.) | Thermal Hyperalgesia (Hargreaves) | 40-70% |

| Chemotherapy-Induced Neuropathy (e.g., Paclitaxel) | Small Molecule | Mouse (BALB/c) | Intraperitoneal (i.p.) | Cold Allodynia (Acetone Test) | 50-75% |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the underlying mechanism of Nav1.7 inhibition and a typical experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

The following are generalized protocols for evaluating a Nav1.7 inhibitor in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats. These should be adapted based on the specific properties of the test compound (e.g., solubility, pharmacokinetics).

Protocol 1: Chronic Constriction Injury (CCI) Model Induction

Objective: To induce a reproducible peripheral neuropathy characterized by mechanical allodynia and thermal hyperalgesia.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250g)

-

Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)

-

Surgical tools (scissors, forceps)

-

4-0 or 5-0 chromic gut or silk sutures

-

Warming pad

-

Antiseptic solution (e.g., Betadine)

-

Post-operative analgesic (e.g., Buprenorphine)

Procedure:

-

Anesthetize the rat and confirm the depth of anesthesia by lack of pedal withdrawal reflex.

-

Shave the lateral surface of the left thigh and sterilize the skin with antiseptic solution.

-

Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures of chromic gut or silk suture around the nerve, spaced approximately 1 mm apart.

-

Tighten the sutures until a slight constriction is observed, and brief muscle twitches are elicited. The constriction should be minimal to avoid arresting epineural blood flow.

-

Close the muscle layer with sutures and the skin incision with wound clips or sutures.

-

Administer a post-operative analgesic and allow the animal to recover on a warming pad.

-

Monitor the animal's health and wound healing daily for the first 3 days post-surgery.

-

Allow 7-14 days for the neuropathic pain phenotype to fully develop before commencing compound testing.

Protocol 2: Compound Formulation and Administration

Objective: To prepare and administer the test compound (e.g., this compound) and vehicle control.

Materials:

-

This compound

-

Vehicle components (e.g., DMSO, Tween 80, Saline). A common vehicle is 5% DMSO, 10% Tween 80, 85% Saline.

-

Vortex mixer, sonicator

-

Syringes and appropriate gavage or injection needles

Procedure:

-

Formulation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

-

First, dissolve the compound in the minimum required volume of DMSO.

-

Add Tween 80 and vortex thoroughly.

-

Add saline dropwise while continuously vortexing or sonicating to create a stable suspension or solution.

-

Prepare a vehicle-only solution using the same component ratios.

-

-

Administration:

-

Choose the administration route based on the compound's properties (e.g., oral gavage for bioavailability, intraperitoneal or intravenous for direct systemic exposure).

-

Accurately weigh each animal before dosing.

-

Calculate the precise volume to administer to each animal based on its weight and the final concentration of the formulation.

-

Administer the compound or vehicle. Record the time of administration for each animal.

-